cis-3-Nonene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

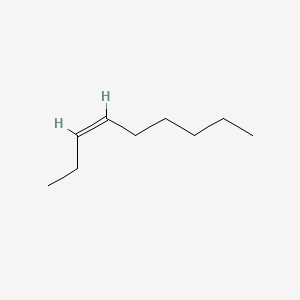

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-non-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBSHDKATAPNIA-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015976 | |

| Record name | (3Z)-non-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20237-46-1, 20063-92-7 | |

| Record name | (3Z)-3-Nonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20237-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonene, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020237461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Nonene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3Z)-non-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-non-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NONENE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH93O11YFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Alkenes with Defined Stereochemistry in Organic Chemistry

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a cornerstone of organic chemistry. numberanalytics.com For alkenes, the presence of a carbon-carbon double bond restricts rotation, leading to the possibility of stereoisomers, such as cis and trans (or Z and E) isomers. numberanalytics.compressbooks.pub The defined stereochemistry of an alkene is crucial as it dictates the molecule's shape, which in turn influences its physical properties and biological activity. numberanalytics.com

The stereochemistry of alkenes profoundly impacts the outcome of their reactions. numberanalytics.com Many chemical reactions are stereospecific or stereoselective, meaning that the stereochemistry of the starting material determines the stereochemistry of the product, or that one stereoisomer is formed preferentially over another. This principle is of paramount importance in the synthesis of complex organic molecules, such as pharmaceuticals and natural products, where a specific three-dimensional structure is often required for biological function. numberanalytics.com The ability to control the stereochemistry of alkenes is therefore a critical skill in synthetic organic chemistry. numberanalytics.com

Interdisciplinary Relevance of Cis 3 Nonene Studies

Stereoselective Synthesis from Alkyne Precursors

The synthesis of this compound, an alkene with specific stereochemistry, often relies on the controlled reduction of its corresponding alkyne, 3-nonyne. The triple bond in the alkyne serves as a versatile precursor, allowing for the strategic introduction of hydrogen atoms to form the desired cis-double bond.

Hydrogenation via Lindlar Catalysis for Preferential cis-Alkene Formation

A primary method for the stereoselective synthesis of cis-alkenes from alkynes is through partial hydrogenation using a "poisoned" catalyst, most notably the Lindlar catalyst. masterorganicchemistry.comwikipedia.org This heterogeneous catalyst consists of palladium deposited on a solid support like calcium carbonate (CaCO3) or barium sulfate (B86663) (BaSO4), which is then deactivated or "poisoned" with substances such as lead acetate, lead(II) oxide, or quinoline. wikipedia.orgbyjus.com

The purpose of the catalyst poisons is to reduce the catalytic activity of the palladium. masterorganicchemistry.combyjus.com Unmodified palladium catalysts are highly effective and would typically reduce the alkyne all the way to an alkane (nonane in this case). byjus.com The deactivation prevents this over-reduction and stops the reaction at the alkene stage. wikipedia.orgbyjus.com

The hydrogenation process using a Lindlar catalyst is stereospecific, proceeding through a syn-addition mechanism. This means that both hydrogen atoms add to the same face of the alkyne triple bond as it is adsorbed onto the catalyst surface. byjus.com This syn-addition is crucial as it exclusively results in the formation of the cis-isomer. masterorganicchemistry.combyjus.com For example, the hydrogenation of 3-nonyne using a Lindlar catalyst will yield this compound.

A study on the selective hydrogenation of 3-hexyn-1-ol, an analogue of 3-nonyne, demonstrated the effectiveness of the Lindlar catalyst in producing the corresponding cis-alkenol. mdpi.com The research highlighted that while the Lindlar catalyst is highly effective, concerns over the toxicity of lead have prompted investigation into alternative, less toxic modifiers. mdpi.com

Table 1: Key Features of Lindlar Catalysis for cis-Alkene Synthesis

| Feature | Description | Reference |

| Catalyst Composition | Palladium on CaCO3 or BaSO4, poisoned with lead salts (e.g., lead acetate) or quinoline. | wikipedia.orgbyjus.com |

| Mechanism | Syn-addition of hydrogen across the alkyne triple bond. | byjus.com |

| Stereoselectivity | Highly selective for the formation of cis-alkenes. | masterorganicchemistry.combyjus.com |

| Function of Poison | Deactivates the catalyst to prevent over-reduction to the corresponding alkane. | masterorganicchemistry.comwikipedia.orgbyjus.com |

Sequential Alkyne Alkylation and Controlled Reduction Pathways

A versatile approach to synthesizing substituted cis-alkenes like this compound involves a two-step process: alkyne alkylation followed by a controlled reduction. This method offers flexibility in constructing a variety of alkene structures.

The synthesis can begin with a smaller terminal alkyne, such as 1-butyne. In the first step, the terminal alkyne is deprotonated using a strong base, typically sodium amide (NaNH2) in liquid ammonia, to form a sodium acetylide. This acetylide anion is a potent nucleophile and can then be alkylated by reacting it with an appropriate alkyl halide. To synthesize 3-nonyne, the 1-butynide anion would be reacted with 1-bromopentane. This SN2 reaction forms the carbon-carbon bond, extending the alkyne chain to the desired length.

Once the internal alkyne (3-nonyne) is formed, the second step is the controlled reduction to the cis-alkene. As described in the previous section, this is effectively achieved through catalytic hydrogenation with a Lindlar catalyst and hydrogen gas (H2). This sequence provides a reliable pathway to this compound from simpler, more readily available starting materials. Alternative reduction methods that also yield cis-alkenes include the use of P-2 nickel catalyst. In contrast, dissolving metal reductions, such as with sodium in liquid ammonia, would lead to the formation of the trans-alkene isomer. masterorganicchemistry.com

Table 2: Reaction Sequence for this compound Synthesis via Alkylation and Reduction

| Step | Reaction | Reagents | Intermediate/Product | Reference |

| 1 | Deprotonation/Alkylation | 1) NaNH2 in NH32) 1-bromopentane | 3-Nonyne | |

| 2 | Controlled Hydrogenation | H2, Lindlar Catalyst | This compound |

Catalytic Routes in this compound Production

Beyond traditional organic synthesis, catalytic processes involving the breakdown of larger molecules can also generate this compound.

Catalytic Pyrolysis of Polymeric Feedstocks Yielding this compound

Pyrolysis is a thermal decomposition process conducted in the absence of oxygen. uni-hamburg.de When applied to polymeric feedstocks like polypropylene (B1209903) (PP), it breaks the long polymer chains into a mixture of smaller hydrocarbon molecules, including various isomers of nonene. uni-hamburg.de The use of catalysts in pyrolysis can lower the required temperature and influence the distribution of the resulting products. uni-hamburg.de

Research on the catalytic pyrolysis of polypropylene using Ziegler-Natta catalyst components, such as TiCl4 and AlCl3, has shown the formation of a complex mixture of liquid and gaseous hydrocarbons. uni-hamburg.de Analysis of the liquid oil fraction from these experiments revealed the presence of various alkenes, including isomers of nonene. Specifically, 2-methyl-3-nonene was identified as a product, indicating that the core C9 structure is formed during the degradation process. uni-hamburg.de While this specific study did not explicitly report the formation of this compound, the complex nature of pyrolysis products suggests its likely presence within the C9 fraction. The process typically yields a range of linear and branched alkenes. anz-combustioninstitute.orgmdpi.com

The composition of the final product from pyrolysis is highly dependent on the specific polymer feedstock, the catalyst used, and the process conditions such as temperature and pressure. mdpi.comuq.edu.au While not a method for targeted, stereoselective synthesis, catalytic pyrolysis represents a potential route for producing this compound as part of a broader mixture of valuable chemicals from waste plastic streams. anz-combustioninstitute.org

Incorporation of this compound Moieties within Complex Molecular Architectures

The cis-alkene structural unit is a key feature in many complex molecules. Synthetic strategies have been developed to construct bicyclic systems that incorporate a this compound-like nucleus.

Synthesis of Bicyclic Systems Featuring this compound Nuclei (e.g., cis-bicyclo[4.3.0]nonene)

The cis-bicyclo[4.3.0]nonane framework, also known as cis-hexahydroindane, is a core structure in various natural products and biologically active molecules. Syntheses targeting this system often involve creating a five-membered ring fused to a six-membered ring with a cis-ring junction. When a double bond is present in the six-membered ring, it can be considered a constrained analogue of this compound.

One synthetic approach involves an intramolecular Diels-Alder reaction. For instance, the thermolysis of (Z)-1,3,8-nonatriene can lead to the formation of cis-bicyclo[4.3.0]non-2-ene through a [4+2] cycloaddition. researchgate.net Other methodologies have been developed to access functionalized versions of this bicyclic system. For example, highly oxygenated and enantiomerically pure cis-bicyclo[4.3.0]nonenes have been synthesized from sugar derivatives. researchgate.net In one reported method, a cis-dienoaldehyde, formed from the decomposition of a secondary sugar allyltin (B8295985) derivative, undergoes a Wittig reaction to form a triene, which then cyclizes to the cis-bicyclo[4.3.0]nonene system. researchgate.net

Another strategy focuses on the functionalization of pre-existing bicyclic systems. Studies on cis-bicyclo[3.3.0]oct-7-en-2-ol have led to methods for its conversion into 9-hydroxy-2,4-diethoxy-3-oxa-cis-bicyclo[4.3.0]nonane derivatives, demonstrating the construction of the [4.3.0] ring system. rsc.org These advanced synthetic routes showcase how the principles of stereocontrol used for simple alkenes like this compound are extended to the construction of complex, polycyclic molecules. nih.gov

Stereocontrolled Formation within Oxabicyclic Scaffolds

The synthesis of cis (or Z)-alkenes with high stereochemical purity is a significant challenge in organic chemistry. One advanced strategy to achieve this control involves the use of rigid oxabicyclic scaffolds as precursors. These structures, such as derivatives of 7-oxabicyclo[2.2.1]heptene (often called 7-oxanorbornene), serve as conformationally constrained templates. The inherent strain of the bicyclic system and the defined spatial arrangement of its substituents allow for highly stereocontrolled ring-opening reactions, which transfer the stereochemistry of the precursor to an acyclic product containing a cis-double bond.

The primary method for this transformation is Ring-Opening Metathesis (ROM), often performed as a Ring-Opening Cross-Metathesis (ROCM) reaction. nih.govresearchgate.net In this process, a metal-alkylidene catalyst reacts with the strained alkene of the oxabicycle. This is followed by the introduction of a partner alkene, which cleaves the opened ring and forms the desired product, regenerating the catalyst. The stereochemistry of the resulting alkene is dictated by the structure of the catalyst and its interaction with the oxabicyclic substrate. nih.gov

Modern molybdenum (Mo) and ruthenium (Ru) based catalysts have been developed that exhibit exceptional control over the geometry of the newly formed double bond, leading to a strong preference for the Z-isomer. nih.gov For instance, molybdenum alkylidene complexes, such as certain monopyrrolide aryloxide (MAP) species, are highly effective for Z-selective ROCM reactions. nih.gov These reactions can proceed with high efficiency and stereoselectivity, providing a reliable route to complex molecules that feature the this compound motif or its analogues. nih.govwpmucdn.com

A key advantage of this methodology is its application in the synthesis of complex natural products where precise stereocontrol is paramount. The oxabicyclic starting materials are often readily prepared through Diels-Alder reactions, providing a straightforward entry into this powerful synthetic cascade. researchgate.netscholaris.ca

Detailed Research Findings

Research has demonstrated the power of catalyst-controlled ring-opening of oxabicyclic systems. In one notable study, an enantioselective ring-opening/cross-metathesis (ROCM) was a key step in the synthesis of the natural product (+)-neopeltolide. nih.gov This transformation utilized a chiral molybdenum MAP complex to react an oxabicyclic alkene with a cross-metathesis partner, delivering the target acyclic fragment with exceptional stereocontrol. The reaction yielded the Z-alkene as a single isomer (>99:1 Z:E) in high yield. nih.gov

The general success of this strategy is highlighted in the table below, which illustrates representative transformations.

| Oxabicyclic Precursor | Cross-Metathesis Partner | Catalyst | Product (Analogue of this compound) | Yield (%) | Stereoselectivity (Z:E ratio) | Reference |

|---|---|---|---|---|---|---|

| 7-oxabicyclo[2.2.1]hepta-2,5-diene | 1-hexene | Mo(NAr)(CHCMe₂Ph)(C₄H₄N(Ar')) | (Z,Z)-1,3,8,10-undecatetraene-5,7-diol derivative | ~85 | >98:2 | nih.gov |

| (1R,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-one | cis-1,4-diacetoxy-2-butene | Grubbs 2nd Generation Catalyst | Functionalized (Z)-alkene diol derivative | ~90 | >95:5 | wpmucdn.com |

| Enantiopure unsymmetrical oxabicyclic alkene | Styrene | Cationic Rh/t-Bu-Josiphos | Ring-opened dihydronaphthalene derivative | Excellent | Complete Reagent Control | scholaris.ca |

Elucidation of Reaction Mechanisms and Kinetic Profiles of Cis 3 Nonene

Mechanistic Investigations of Addition Reactions Involving the cis-Double Bond

Addition reactions are fundamental to the reactivity of alkenes, involving the breaking of the carbon-carbon pi (π) bond and the formation of two new single bonds. wou.edumasterorganicchemistry.com The cis configuration of the double bond in cis-3-nonene influences the stereochemical outcome of these reactions. numberanalytics.com

Epoxidation is a key reaction of alkenes where an oxygen atom is added across the double bond to form an epoxide (or oxirane), a three-membered ring containing two carbon atoms and one oxygen atom. aklectures.com This transformation can be achieved using various reagents, most commonly peroxyacids (like m-CPBA) or through metal-catalyzed processes. orientjchem.orgresearchgate.net

The reaction with peroxyacids is known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. aklectures.com For this compound, this results in the formation of cis-3,4-epoxynonane. The mechanism is a concerted process where the peroxyacid delivers the oxygen atom to the double bond in a single step, passing through a cyclic transition state. aklectures.comresearchgate.net

Metal-catalyzed epoxidations offer an alternative pathway and can provide high selectivity. orientjchem.orgresearchgate.net Chiral catalysts can be employed to achieve enantioselective epoxidation. nih.govresearchgate.net For instance, studies on non-conjugated cis-olefins using chiral ketones as catalysts have demonstrated that stereodifferentiation can be influenced by factors like the hydrophobicity of the substituents on the alkene. nih.gov In the case of cis-olefins like this compound, the steric and electronic properties of the substituents and the catalyst structure are crucial in determining the enantiomeric excess (ee) of the resulting epoxide. nih.govresearchgate.net For example, research on the epoxidation of cis-3-nonen-1-ol (B47808) showed that the presence of a hydroxyl group, even when not in the allylic position, significantly influences the stereochemical outcome. nih.gov

While the addition of halogens like bromine (Br₂) to alkenes typically proceeds via an electrophilic addition mechanism involving a cyclic bromonium ion intermediate, the addition of hydrogen bromide (HBr) can occur through a free-radical mechanism in the presence of peroxides. libretexts.orgorgoreview.com This alternative pathway leads to an anti-Markovnikov product. chemistrysteps.comcsbsju.edu

The free-radical addition of HBr is a chain reaction initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). orgoreview.comlibretexts.org The bromine radical then adds to the double bond of this compound. This addition occurs regioselectively to form the more stable radical intermediate. In the case of this compound, the two carbons of the double bond are secondary, leading to the formation of two possible secondary radical intermediates. The bromine atom will add to one of the carbons, and the subsequent abstraction of a hydrogen atom from another HBr molecule completes the addition, yielding a bromoalkane and regenerating a bromine radical to continue the chain. chemistrysteps.com Unlike ionic additions, free-radical additions are generally not stereoselective, meaning a mixture of syn and anti addition products can be formed. masterorganicchemistry.comchemistrysteps.com

The reaction of alkenes with chlorine atoms is also of significant interest, particularly in atmospheric chemistry. scielo.br This reaction proceeds via the addition of the chlorine atom to the double bond, forming a chloroalkyl radical intermediate.

Catalytic Epoxidation Pathways of this compound

Comparative Kinetic Studies in Alkene Reactivity and Stereochemical Influence

The reactivity of an alkene is significantly influenced by its structure, including the degree of substitution at the double bond and its stereochemistry (cis or trans). numberanalytics.commsu.edu Generally, increased substitution at the double bond leads to greater stability of the alkene due to hyperconjugation and stronger bonds. youtube.commasterorganicchemistry.com

The rate of addition reactions is also dependent on the stability of the intermediate formed. For example, in acid-catalyzed hydration, the rate-determining step is the formation of a carbocation intermediate. jove.com The structure of the alkene dictates the stability of this intermediate, with more substituted carbocations forming faster. msu.edujove.com

Interactive Table: Relative Stability and Heat of Hydrogenation for Alkene Isomers

| Alkene Isomer Type | General Stability Trend | Reason for Stability Difference |

|---|---|---|

| Constitutional Isomers | More substituted > Less substituted | Hyperconjugation, Bond strength (s-character) youtube.commasterorganicchemistry.com |

Characterization of Reaction Intermediates and Transition States in this compound Transformations

The transformation of this compound proceeds through various short-lived intermediates and transition states depending on the reaction type.

Electrophilic Addition: In reactions like acid-catalyzed hydration or hydrohalogenation (without peroxides), the key intermediate is a carbocation . jove.comlibretexts.org The addition of an electrophile (like H⁺) to the double bond of this compound leads to the formation of a secondary carbocation at either C3 or C4. The stability of this carbocation influences the regioselectivity of the reaction according to Markovnikov's rule. msu.edulibretexts.org The transition state for this step is the highest energy point on the reaction coordinate, corresponding to the formation of this unstable carbocation. msu.edu

Free-Radical Addition (e.g., HBr with peroxides): This mechanism involves carbon-centered radicals as intermediates. chemistrysteps.comlibretexts.org A bromine radical adds to the double bond to form a more stable bromoalkyl radical. For this compound, this would be a secondary radical. This radical intermediate then abstracts a hydrogen atom to form the final product. chemistrysteps.com

Epoxidation: The concerted mechanism of epoxidation with peroxyacids proceeds through a cyclic transition state involving the alkene, the peroxyacid, and the forming epoxide ring. aklectures.comresearchgate.net No distinct ionic or radical intermediates are formed in this pathway.

Environmental Reactivity and Atmospheric Fate Modeling of Alkene Compounds

Alkenes, including this compound, are released into the atmosphere from various biogenic and anthropogenic sources. Their presence of a reactive C=C double bond makes them susceptible to degradation by atmospheric oxidants. scielo.brnumberanalytics.com The primary removal processes for alkenes in the troposphere are reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). scielo.br

Studies on similar alkenes, like cis-3-hexene (B1361246), have determined the rate coefficients for these reactions. For example, the rate coefficient for the reaction of cis-3-hexene with OH radicals was found to be (6.27 ± 0.66) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. scielo.brrsc.org The reaction with ozone and nitrate radicals had rate coefficients of (1.44 ± 0.17) × 10⁻¹⁶ and (4.37 ± 0.49) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, respectively. scielo.br Based on these rates and typical atmospheric concentrations of oxidants, the atmospheric lifetimes can be calculated, indicating that the reaction with OH radicals is often the dominant daytime removal pathway. scielo.br

The reaction with OH radicals typically proceeds via addition to the double bond, forming a hydroxyalkyl radical. rsc.org This radical then reacts further, usually with O₂, leading to the formation of peroxy radicals and subsequently a variety of oxygenated volatile organic compounds (OVOCs) and secondary organic aerosols (SOA), which have implications for air quality and climate.

Interactive Table: Atmospheric Reactivity Data for a Representative cis-Alkene (cis-3-hexene)

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime Contribution |

|---|---|---|

| OH radical | (6.27 ± 0.66) × 10⁻¹¹ scielo.brrsc.org | Ranges from hours to days, dominant in daytime scielo.br |

| O₃ | (1.44 ± 0.17) × 10⁻¹⁶ scielo.br | Can be a significant sink, especially in polluted areas |

| NO₃ radical | (4.37 ± 0.49) × 10⁻¹³ scielo.br | Important during nighttime |

Biosynthesis and Biological Significance of Cis 3 Nonene and Its Derivatives

Enzymatic Pathways in Natural Product Biosynthesis

The formation of cis-3-nonene and related C9 compounds in nature is intricately linked to complex enzymatic pathways, primarily involving the modification of fatty acids. These pathways are crucial for the production of a variety of biologically active molecules, including semiochemicals that mediate insect communication.

The bicyclic acetal (B89532) exo-brevicomin (B1210355) is a significant semiochemical, or signaling chemical, for several beetle species, including the mountain pine beetle (Dendroctonus ponderosae). researchgate.netslu.senih.gov Its biosynthesis is not fully elucidated but is understood to originate from fatty acid metabolism, with (Z)-6-nonen-2-one identified as a key precursor. slu.seresearchgate.net The formation of this precursor is thought to involve a this compound intermediate. researchgate.netresearchgate.net

One proposed pathway begins with a C10 fatty acid precursor, (Z)-7-decenoyl-CoA. researchgate.net This precursor can undergo transformations leading to the C9 skeleton required for exo-brevicomin. Two main routes are hypothesized for the conversion to the (Z)-6-nonen-2-one intermediate (Figure 1). researchgate.net

Route A (α-oxidation): This route suggests that the (Z)-7-decenoyl intermediate undergoes β-oxidation to a (Z)-3-keto-7-decenoyl intermediate, followed by decarboxylation via α-oxidation. researchgate.net

Route B (Hydrocarbon Biosynthesis): An alternative pathway involves the conversion of (Z)-7-decenoyl-CoA to (Z)-3-nonene through an oxidative decarbonylase mechanism. researchgate.net This this compound intermediate is then hydroxylated to form 3-nonen-2-ol, which is subsequently oxidized by a dehydrogenase to yield the final precursor, (Z)-6-nonen-2-one. researchgate.net

Once formed, (Z)-6-nonen-2-one is likely epoxidized by a cytochrome P450 enzyme to 6,7-epoxynonan-2-one. slu.senih.govresearchgate.net This keto-epoxide is stable at physiological pH, suggesting a final, enzyme-catalyzed cyclization step to form exo-brevicomin. nih.govresearchgate.net Research has confirmed that in D. ponderosae, this entire process occurs in the fat body of male beetles. nih.govresearchgate.net

The formation of alkenes like this compound from fatty acids is a specialized biochemical process. Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a key reaction in many metabolic pathways. acs.org In hydrocarbon biosynthesis, specific enzymes catalyze the cleavage of the terminal carbon from a fatty acid (or its derivative) of chain length 'n' to produce an n-1 alkene. scispace.comacs.org

Cytochrome P450 enzymes are a prominent class of enzymes involved in this transformation. For example, the enzyme OleTJE, a cytochrome P450 from Jeotgalicoccus sp., catalyzes the decarboxylation of fatty acids to produce terminal alkenes. scispace.comacs.org The mechanism involves the formation of a highly reactive iron(IV) oxo π cation radical (Compound I) intermediate. scispace.comacs.org This intermediate initiates the reaction by abstracting a hydrogen atom from the substrate, leading to decarboxylation and the formation of the alkene. scispace.comacs.org

In the context of exo-brevicomin biosynthesis, the proposed conversion of a decenoic acid precursor to a nonene intermediate represents such a decarboxylation or decarbonylation event. nih.govresearchgate.net Another example of enzymatic alkene formation is seen in Pseudomonas mendocina, where the desaturase-like enzyme UndB can produce 1-heptene (B165124) and 1-nonene (B85954) when combined with specific thioesterases that provide C8 and C10 fatty acid substrates. biorxiv.org These enzymatic systems highlight nature's ability to generate specific hydrocarbon structures from common fatty acid pools.

Proposed Biosynthetic Routes to Semiochemicals (e.g., exo-Brevicomin) Involving 3-Nonene Intermediates

Role in Biological Signaling and Chemical Ecology

Volatile organic compounds, including alkenes like nonene isomers, play critical roles as semiochemicals in mediating interactions between organisms. In the chemical ecology of insects, these compounds can act as pheromones (intraspecific communication) or allelochemicals (interspecific communication).

As discussed, this compound is a proposed intermediate in the biosynthesis of the aggregation pheromone exo-brevicomin in the mountain pine beetle. researchgate.netslu.se The final product, exo-brevicomin, synergizes the effect of other pheromones to coordinate mass attacks on host trees. slu.se

While direct signaling roles for this compound itself are less documented, related nonene isomers have demonstrated biological activity. For instance, 1-nonene has been shown to act as an oviposition deterrent for the female moth Semiothisa cinerearia, a pest of the Chinese scholar tree. nih.gov In laboratory assays, 1-nonene significantly inhibited females from laying eggs. nih.gov This suggests that certain insects can perceive and use nonene isomers as negative cues to avoid unsuitable host plants or occupied resources. Such compounds are valuable for understanding the complex chemical language that governs insect behavior and for developing potential pest management strategies. nih.gov

Olfactory Perception and Structure-Odor Relationships of this compound Derivatives and Analogues

The perception of odor is intrinsically linked to molecular structure. For a homologous series of compounds, properties like chain length, the presence and position of functional groups, and stereochemistry all influence the resulting odor profile and detection threshold. researchgate.net

For aliphatic compounds like nonene derivatives, increasing the carbon chain length can alter the odor character. For example, within a series of aliphatic alcohols, there is a tendency for the odor detection threshold to decrease as the molecular weight increases up to a certain point. researchgate.net Compounds in the C9 range, such as nonene derivatives, are often associated with waxy, green, or fatty notes. researchgate.netresearchgate.net The derivative 1-nonen-3-one, for instance, is noted for its distinct metallic smell and is considered a key odorant responsible for the metallic scent of ferrous sulfate (B86663) solutions. researchgate.net

A master's thesis by Genthner (2010) specifically investigated the structure-odor relationships of cis,cis-3,6-nonadienal and ester analogues built on this compound and cis-6-nonene backbones, in the context of watermelon aroma. unimore.it This highlights the contribution of the this compound structural motif to the complex aromas found in fruits. The subtle interplay between the double bond position and the nature of the functional group dictates the final perceived scent. Generally, alkenes are described as having a slight, sometimes pleasant, odor, though this varies greatly with specific structure. geeksforgeeks.orgcuny.edu

Biological Activity of cis-3-Nonen-1-ol (B47808) and Chemically Related Compounds

Cis-3-nonen-1-ol, an alcohol derivative of this compound, is a naturally occurring compound found in various plants, including grapes, and exhibits a range of biological activities. biosynth.com It is described as a biochemical reagent used for life science research. chemsrc.commedchemexpress.eu

Research has highlighted its potential as an antimicrobial and anti-quorum sensing (QS) agent. alfa-chemistry.com Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. In a study evaluating 29 essential oil compounds, cis-3-nonen-1-ol was one of the most prominent inhibitors of violacein (B1683560) production in Chromobacterium violaceum, a common model for QS research, showing over 90% inhibition at a concentration of 0.125 mg/ml. alfa-chemistry.com This suggests it has the potential to disrupt bacterial communication. alfa-chemistry.com

In addition to its anti-QS properties, cis-3-nonen-1-ol has been found to have insecticidal properties and to be a potent inhibitor of soybean lipoxygenase, an enzyme involved in fatty acid metabolism and the biosynthesis of plant hormones. biosynth.com Some studies also suggest it may possess anti-inflammatory and analgesic properties, opening avenues for potential therapeutic applications.

Table 1: Reported Biological Activities of cis-3-Nonen-1-ol

| Activity Type | Description | Reference(s) |

| Anti-Quorum Sensing | Showed >90% inhibition of violacein production in C. violaceum. | alfa-chemistry.com |

| Enzyme Inhibition | Potent inhibitor of soybean lipoxygenase. | biosynth.com |

| Insecticidal | Reported to have insecticidal properties. | biosynth.com |

| Anti-inflammatory | Suggested to have potential anti-inflammatory effects. | |

| Analgesic | Suggested to have potential pain-relieving properties. |

Pharmacological Relevance of cis-Bicyclo[4.3.0]nonene Analogues in Medicinal Chemistry

The bicyclo[4.3.0]nonane scaffold, also known as a hydrindane, is a structural motif present in many bioactive natural products, particularly terpenoids, and is a target for the development of new therapeutic agents. mdpi.com The unsaturated version, the cis-bicyclo[4.3.0]nonene core, has shown significant promise in medicinal chemistry. acs.orgnih.gov

One key area of research is the development of novel antiviral agents. Nucleoside analogues are a cornerstone of antiviral therapy, and structural diversity is crucial for overcoming drug resistance. nih.gov Recently, a new class of nucleoside analogues incorporating a cis-bicyclo[4.3.0]nonene core was designed and synthesized. acs.orgnih.gov These compounds were developed to mimic the conformation of natural ribonucleosides. acs.orgnih.gov When tested against the respiratory syncytial virus (RSV), these analogues demonstrated potent antiviral activity, with one compound being 16 times more potent than the FDA-approved drug ribavirin. acs.orgresearchgate.net Importantly, these compounds showed minimal cytotoxicity, indicating a high degree of selectivity and a promising therapeutic window. acs.org

Furthermore, cis-bicyclo[4.3.0]nonene derivatives serve as crucial intermediates in the synthesis of prostacyclin analogues. google.comnih.gov Prostacyclins are potent inhibitors of platelet aggregation. Synthetic analogues based on the cis-bicyclo[4.3.0]nonene framework have been developed that show equal or greater anti-platelet aggregation activity compared to natural prostacyclin (PGI₂). google.com Additionally, these compounds demonstrated significant cytoprotective activity against ethanol-induced ulcers in animal models when administered orally, highlighting their potential as stable and effective therapeutic agents. google.comnih.gov The biological activity of these hydrindane-based molecules is often driven by their specific substitution patterns. mdpi.com

Table 2: Pharmacological Applications of cis-Bicyclo[4.3.0]nonene Analogues

| Application Area | Target/Activity | Research Findings | Reference(s) |

| Antiviral | Respiratory Syncytial Virus (RSV) | Analogues showed high antiviral efficacy, up to 16-fold more potent than ribavirin, with low cytotoxicity. | acs.orgnih.govresearchgate.net |

| Cardiovascular | Platelet Aggregation Inhibition | Synthesized prostacyclin analogues exhibited potent anti-platelet aggregatory activities. | google.comnih.gov |

| Gastrointestinal | Cytoprotection | Analogues showed remarkable protective activity against ethanol-induced ulcers in animal models. | google.com |

| Anti-angiogenesis | Angiogenesis Inhibition | Certain progesterone (B1679170) analogues with a hydrindane scaffold were found to inhibit angiogenesis. | mdpi.com |

Advanced Spectroscopic and Computational Characterization of Cis 3 Nonene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for the detailed structural investigation of organic molecules like cis-3-nonene. It provides insights into the connectivity of atoms and the spatial arrangement of the molecule.

While specific dynamic NMR studies on the acyclic this compound are not extensively documented in readily available literature, the principles of such studies can be understood by examining related cyclic alkenes, such as cis-cyclononene. Dynamic NMR is instrumental in studying molecules that exist as a mixture of interconverting conformers. libretexts.orgumn.edu At room temperature, the rate of this interconversion is often too fast for the NMR spectrometer to distinguish between the individual conformers, resulting in a time-averaged spectrum. However, by lowering the temperature, this interconversion can be slowed down.

In the case of cis-cyclononene, low-temperature ¹³C NMR spectroscopy has been used to study its conformational equilibria. acs.orgacs.org At significantly low temperatures, such as -189.3 °C, the NMR spectrum shows distinct peaks corresponding to different conformations. acs.orgacs.org For cis-cyclononene, the spectra revealed the presence of two conformations, a major one with C₁ symmetry and a minor one. acs.org By analyzing the spectra at various temperatures, researchers can calculate the energy barriers for the interconversion between these conformers. acs.orgacs.org For instance, the free-energy barrier for the conversion of the major to the minor conformation in cis-cyclononene was determined to be in the range of 4.28 to 4.35 kcal/mol at temperatures between -178.3 and -189.3 °C. acs.org A separate, higher energy process, observed in the ¹H NMR spectra of the allylic protons, was attributed to the slowing of exchange between geminal hydrogens, with a free-energy barrier of 8.05 ± 0.2 kcal/mol. acs.org These studies on cyclic systems highlight the utility of dynamic NMR in quantifying the energetics of conformational changes, a methodology that is, in principle, applicable to understanding the rotational dynamics around the single bonds in acyclic alkenes like this compound.

Both ¹H and ¹³C NMR spectroscopy are fundamental in confirming the structure of this compound. The spectra provide characteristic signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the molecule. guidechem.comspectrabase.com

In the ¹H NMR spectrum, the protons attached to the double bond (vinylic protons) are particularly diagnostic. For the cis isomer, these protons typically appear at a specific chemical shift and exhibit a coupling constant (J-value) that is characteristic of their relative orientation. While specific spectral data for this compound is available, detailed interpretation often relies on comparison with known values for similar structures. spectrabase.com

The ¹³C NMR spectrum of this compound is also informative, showing distinct signals for each carbon atom in a unique electronic environment. guidechem.comspectrabase.com The chemical shifts of the sp² hybridized carbons of the double bond are significantly different from those of the sp³ hybridized carbons in the alkyl chain. The specific chemical shifts can confirm the position of the double bond within the nonene chain.

| Nucleus | Technique | Key Information Provided |

|---|---|---|

| ¹H | Proton NMR | Chemical shifts and coupling constants of vinylic and allylic protons confirm the cis stereochemistry. spectrabase.com |

| ¹³C | Carbon-13 NMR | Chemical shifts of sp² carbons confirm the position of the double bond. guidechem.comspectrabase.com |

Dynamic NMR Studies and Conformational Equilibria of Related Cyclic Alkene Systems (e.g., cis-Cyclononene)

Mass Spectrometry (MS) and Hyphenated Techniques for Comprehensive Identification

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment. uni-saarland.de The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance. This fragmentation pattern is often unique to a specific compound and serves as a molecular fingerprint.

The mass spectrum of this compound is available in databases like the NIST Chemistry WebBook. The molecular ion peak (M⁺·), corresponding to the intact molecule, would be observed at an m/z value equal to its molecular weight (126.24 g/mol ). guidechem.com The fragmentation of alkenes in EI-MS is characterized by cleavages at bonds allylic to the double bond, as these lead to the formation of stable carbocations. The specific fragmentation pattern of this compound can be used for its identification. While the detailed fragmentation pathways are complex, computational methods are being developed to predict these patterns. nih.govescholarship.org

| Technique | Ionization Method | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | Electron Ionization (EI) | Provides molecular weight and a characteristic fragmentation pattern for identification. |

Evolved Gas Analysis (EGA) is a technique used to analyze the gases released from a material as it is heated. When coupled with Thermogravimetric Analysis-Infrared (TG-IR) spectroscopy, it becomes a powerful tool for studying the thermal decomposition of polymers. s4science.ats4science.at TGA measures the weight loss of a sample as a function of temperature, while the coupled IR spectrometer identifies the chemical nature of the evolved gases in real-time. s4science.at

In some polymer decomposition studies, complex mixtures of volatile compounds are produced. s4science.atspiedigitallibrary.org For instance, during the thermal decomposition of polyvinyl chloride (PVC), a variety of hydrocarbons can be evolved. s4science.at In one such study, this compound was identified as a component in the evolved gas mixture during the second decomposition step of PVC. s4science.at The identification of individual components in a complex mixture by TG-IR alone can be challenging, but advanced data analysis techniques can improve the accuracy of identification. s4science.at This application demonstrates the utility of TG-IR in identifying specific alkenes like this compound as products of polymer degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. gcirc.org This makes it an ideal method for the analysis of complex mixtures of volatile compounds. gcirc.org In GC-MS, the mixture is first separated into its individual components by the GC column. Each separated component then enters the mass spectrometer, where it is ionized and detected, providing a mass spectrum for identification.

GC-MS is widely used for the analysis of volatile organic compounds in various fields. For example, it is used to analyze the volatile components in food and beverages, such as watermelon and wine. core.ac.ukmdpi.com It is also used in the petroleum industry for the detailed hydrocarbon analysis of gasoline, where this compound can be identified as a component. publications.gc.capublications.gc.ca The retention time of this compound on a specific GC column, combined with its mass spectrum, provides a high degree of confidence in its identification within a complex sample. publications.gc.ca

Evolved Gas Analysis (EGA) Coupled with Thermogravimetric Analysis-Infrared (TG-IR) Spectroscopy in Polymer Decomposition Studies

Vibrational Spectroscopy (Infrared, IR) for Functional Group and Isomeric Characterization

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for the functional group and isomeric characterization of molecules like this compound. The IR spectrum of an alkene is defined by several key absorption bands that signify the presence of its characteristic double bond and associated hydrogen atoms. spectroscopyonline.comorgchemboulder.com

For alkenes in general, the C=C stretching vibration typically appears in the region of 1680-1640 cm⁻¹. orgchemboulder.com The C-H stretching vibrations associated with the sp²-hybridized carbons of the double bond are observed at wavenumbers above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. orgchemboulder.com This is a crucial diagnostic feature that distinguishes them from alkanes, whose C-H stretches appear below 3000 cm⁻¹. orgchemboulder.com

The isomeric nature of this compound can be further elucidated by examining the "fingerprint" region of the IR spectrum, which is rich in complex vibrations. docbrown.infodocbrown.info The out-of-plane C-H bending vibrations (wags) are particularly sensitive to the substitution pattern around the double bond. For cis-disubstituted alkenes like this compound, a characteristic C-H wagging band is expected in the 730-665 cm⁻¹ region. docbrown.info This is in contrast to the trans isomer, which typically shows a strong band at a higher wavenumber, around 980-960 cm⁻¹. docbrown.infohpst.cz The infrared spectra of cis and trans isomers, such as Z- and E-but-2-ene, show notable differences in their fingerprint regions, allowing for their differentiation. docbrown.info

A summary of the expected characteristic IR absorption bands for this compound is presented below:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| =C-H Stretch | 3100-3000 | Indicates sp² C-H bonds, characteristic of alkenes. orgchemboulder.com |

| C-H Stretch (Alkyl) | < 3000 | Indicates sp³ C-H bonds of the alkyl chain. orgchemboulder.com |

| C=C Stretch | 1680-1640 | Confirms the presence of the carbon-carbon double bond. orgchemboulder.com |

| C-H Bend (cis) | 730-665 | Helps to identify the cis configuration of the double bond. docbrown.info |

It is important to note that the intensity of the C=C stretching band can be variable and is sometimes weak. docbrown.info However, the combination of the =C-H stretch and the specific out-of-plane bending bands provides strong evidence for the structure and stereochemistry of this compound. spectroscopyonline.comorgchemboulder.com

Computational Chemistry Approaches for Electronic Structure and Conformational Dynamics

Computational chemistry provides powerful theoretical tools to investigate the molecular properties of this compound at a granular level, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Molecular Geometry, Energy, and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. metu.edu.trosti.gov It can be employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms in three-dimensional space. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For instance, DFT calculations have been successfully used to model the geometry of various organic molecules, including alkenes. metu.edu.trnumberanalytics.com

Beyond geometry, DFT can be used to calculate the total electronic energy of the molecule, which is fundamental to understanding its stability and reactivity. By comparing the energies of different isomers, such as this compound and trans-3-Nonene, their relative stabilities can be determined. DFT has been shown to be reliable for calculating energies for transition-metal complexes involved in alkene isomerization. osti.gov

Furthermore, DFT provides a framework for calculating various reactivity indices that help in predicting how this compound will behave in chemical reactions. mdpi.com These indices, derived from the molecule's electron density, can indicate the most likely sites for electrophilic or nucleophilic attack. mdpi.com DFT has been applied to study the regioselectivity of reactions involving alkenes and to understand reaction mechanisms, such as the permanganate (B83412) oxidation of substituted alkenes. mdpi.comacs.org DFT calculations have also been used to model the epoxidation of cis- and trans-alkenes, showing that the activation energy for the epoxidation of a cis alkene is lower than that of its trans counterpart, which is consistent with experimental observations. wm.eduwm.edu

Molecular Mechanics (MM) and Semi-Empirical Methods (e.g., MNDO) in Conformational Studies

For larger molecules or for exploring a vast number of possible conformations, less computationally intensive methods like Molecular Mechanics (MM) and semi-empirical methods are often employed. numberanalytics.com

Molecular Mechanics relies on a classical mechanical model of molecules, treating atoms as balls and bonds as springs. This approach is particularly useful for conformational analysis, allowing for the rapid calculation of the energies of different spatial arrangements (conformers) of this compound. By systematically rotating the single bonds in the molecule's backbone, a potential energy surface can be generated, identifying the most stable, low-energy conformations.

Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Method 3), offer a compromise between the accuracy of ab initio methods like DFT and the speed of MM. numberanalytics.comslideserve.com These methods simplify the complex equations of quantum mechanics by incorporating some experimentally derived parameters. numberanalytics.comslideserve.com They are well-suited for studying the conformational landscape of organic molecules and can provide valuable insights into their geometries and energies. numberanalytics.com Semi-empirical methods have been used to study the geometries of a wide range of organic molecules, including alkenes. numberanalytics.com They can also be used to study reaction mechanisms and pathways. numberanalytics.com

| Method | Primary Application for this compound | Key Strengths |

| DFT | Detailed electronic structure, accurate geometry, reaction energetics. | High accuracy for electronic properties and reactivity. osti.govacs.org |

| MM | Rapid conformational searching, identifying stable conformers. | Computationally efficient for large systems and many conformations. |

| Semi-Empirical (MNDO, etc.) | Conformational analysis, predicting molecular geometries and energies. | Balances computational cost and accuracy for organic molecules. numberanalytics.comslideserve.com |

Quantum Chemical Simulations of Reaction Pathways and Catalytic Mechanisms

Quantum chemical simulations are instrumental in elucidating the step-by-step mechanisms of chemical reactions involving this compound. These simulations can map out the entire reaction pathway, from reactants to products, including the identification of high-energy transition states.

For example, DFT calculations can be used to model the mechanism of alkene isomerization, providing insights into the intermediates and energy barriers involved in the conversion of this compound to its trans isomer or other structural isomers. osti.gov Such studies have been performed on related alkene systems, revealing details about the role of catalysts and the nature of the transition states. osti.gov

Furthermore, these simulations are crucial for understanding catalytic processes. The interaction of this compound with a catalyst surface or a molecular catalyst can be modeled to understand how the catalyst facilitates a particular reaction, such as hydrogenation or oxidation. mdpi.com By calculating the energies of the various species along the catalytic cycle, researchers can identify the rate-determining step and gain knowledge that can aid in the design of more efficient catalysts. mdpi.com For example, DFT has been used to study the mechanism of alkene dimerization and oligomerization catalyzed by transition metal complexes. mdpi.com

Vacuum Ultraviolet (VUV) Spectroscopy for Isomeric Differentiation in Hydrocarbon Mixtures

Vacuum Ultraviolet (VUV) spectroscopy, which operates in the wavelength range of approximately 120-240 nm, is an emerging and powerful technique for the analysis of hydrocarbon mixtures. thermofisher.comwikipedia.org This method is particularly valuable for differentiating between isomers, a task that can be challenging for other analytical techniques like mass spectrometry. labcompare.comresearchgate.net

In the VUV region, high-energy photons excite electrons involved in σ → σ* and π → π* transitions, which are present in most chemical bonds. vuvanalytics.com This results in unique absorption spectra for different molecules, effectively creating a "spectral fingerprint" for each compound. vuvanalytics.com Because isomers like this compound and trans-3-Nonene have distinct electronic structures and spatial arrangements, they exhibit unique VUV absorption spectra. labcompare.comencyclopedia.pub

When coupled with gas chromatography (GC), VUV spectroscopy provides a robust analytical platform (GC-VUV). labcompare.com As components of a mixture elute from the GC column, they pass through the VUV detector, and a full absorption spectrum is recorded for each. This allows for the unambiguous identification and quantification of different isomers, even if they co-elute chromatographically. thermofisher.comresearchgate.net The ability to deconvolve overlapping peaks is a significant advantage of this technique. labcompare.com GC-VUV has been successfully applied to the analysis of complex hydrocarbon mixtures, such as those found in gasoline, where it can differentiate between paraffins, olefins (like this compound), naphthenes, and aromatics. encyclopedia.pub

The key advantages of VUV spectroscopy for the analysis of this compound in mixtures include:

Isomer Differentiation: Provides unique spectral fingerprints for closely related isomers. labcompare.comencyclopedia.pub

Deconvolution: Can resolve co-eluting compounds, simplifying complex chromatograms. thermofisher.comlabcompare.com

Universal Detection: Nearly all gas-phase compounds absorb in the VUV region. wikipedia.org

Emerging Research Directions and Applications of Cis 3 Nonene Chemistry

Development of Derivatization Strategies for Enhanced Analytical Detection and Metabolomic Applications

The detection and quantification of cis-3-nonene and related volatile organic compounds (VOCs) in complex biological and environmental matrices present analytical challenges. As a nonpolar hydrocarbon, its direct analysis can be limited by poor chromatographic resolution or low ionization efficiency in mass spectrometry. To overcome these hurdles, research is focused on developing robust derivatization strategies.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for analyzing volatile metabolites. thermofisher.com However, to enhance the detection of a broader range of molecules, including alkenes and their functionalized analogs, chemical derivatization is often required. thermofisher.com This process involves chemically modifying the analyte to improve its analytical properties, such as volatility, thermal stability, and mass spectral characteristics. thermofisher.comnih.gov

For alkenes like this compound, a key derivatization strategy involves targeting the double bond. Methods such as epoxidation, dihydroxylation, or addition reactions with reagents like dimethyl disulfide (DMDS) can be employed. researchgate.net The addition of DMDS across the double bond, for example, creates a thioether derivative. researchgate.net When analyzed by GC-MS using electron impact ionization, these derivatives produce characteristic fragmentation patterns that allow for the unambiguous determination of the original double bond's position. researchgate.netnih.gov Other strategies, though more common for functionalized molecules, include silylation of hydroxyl or carboxyl groups in this compound derivatives (e.g., cis-3-nonen-1-ol) to increase their volatility and thermal stability for GC-MS analysis. thermofisher.com

In the field of metabolomics, these enhanced detection methods are critical. Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, and VOCs like this compound and its derivatives are increasingly recognized as potential biomarkers for physiological or pathological states. Improved analytical methods allow for more sensitive detection of these compounds in complex samples such as breath, plasma, or tissue extracts. nih.govchemrxiv.org

Table 1: Derivatization Strategies for Alkene Analysis

| Derivatization Method | Target Functional Group | Reagent Example | Purpose | Analytical Technique |

| Thioetherification | Carbon-Carbon Double Bond | Dimethyl Disulfide (DMDS) | Determine double bond position | GC-MS |

| Silylation | Hydroxyl (-OH), Carboxyl (-COOH) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility and stability | GC-MS |

| Methoxyamination | Carbonyl (C=O) | Methoxyamine Hydrochloride | Stabilize carbonyl groups, prevent enolization | GC-MS |

| Epoxidation | Carbon-Carbon Double Bond | m-Chloroperoxybenzoic acid (mCPBA) | Create epoxide for subsequent analysis | GC-MS, LC-MS |

Utilization in Sustainable Chemical Feedstock Production and Waste Valorization

In the shift towards a circular economy, research is actively exploring the conversion of waste materials into valuable chemical feedstocks. The pyrolysis of plastic waste, particularly polyolefins like polyethylene (B3416737) and polypropylene (B1209903), is a promising technology for this "waste valorization." This process involves the thermal decomposition of polymers at high temperatures in the absence of oxygen, breaking them down into a mixture of smaller hydrocarbons, including alkanes and alkenes. ijisme.org

The resulting pyrolysis oil is a complex mixture that can be refined to yield fuels and chemical intermediates. ijisme.org this compound is one of the many alkene isomers that can be found in these oils, depending on the specific plastic feedstock and pyrolysis conditions (e.g., temperature, pressure, catalyst). ijisme.org The presence of alkenes is significant because the double bond provides a reactive site for further chemical transformations, making them more valuable as building blocks than their saturated alkane counterparts.

The utilization of this compound from waste-derived feedstocks aligns with the principles of sustainable chemistry. It reduces the reliance on fossil fuels for chemical production, minimizes the environmental burden of plastic waste in landfills, and offers an alternative route to essential chemical building blocks. ijisme.org Research in this area focuses on optimizing pyrolysis conditions to control the composition of the resulting hydrocarbon mixture, increasing the yield of valuable C9 alkenes like this compound, and developing efficient separation and purification technologies.

Advanced Mechanistic Studies of Odor Perception and Flavor Chemistry Related to this compound Structural Variants

The structure of a volatile molecule is intrinsically linked to its perceived odor. The this compound backbone is a fundamental component of several well-known aroma compounds, particularly those associated with fresh, green, and fruity scents. Advanced research is delving into the precise mechanisms of how structural variations within this family of molecules influence their interaction with olfactory receptors and, consequently, their perceived aroma.

Studies have identified that C9 aldehydes and alcohols, which are structural variants of this compound, are key contributors to the characteristic aroma of fresh-cut watermelon. illinois.edu For instance, cis,cis-3,6-nonadienal, an aldehyde with a backbone closely related to this compound, is known for its powerful watermelon scent. The position and stereochemistry (cis vs. trans) of the double bonds are critical determinants of the odor profile. The cis configuration in this compound and its derivatives often imparts a "green" note, which is a common descriptor for the aroma of freshly cut plants and unripe fruit.

Mechanistic studies in this area investigate how these structural features—such as chain length, the presence of functional groups (aldehyde, alcohol, ketone), and double bond geometry—affect a molecule's ability to bind to specific olfactory receptors in the nasal epithelium. Even minor changes can lead to significant differences in smell. For example, while cis-3-nonen-1-ol (B47808) has a green, melon-like aroma, its ketone analog, 1-nonen-3-one, is associated with a metallic smell. researchgate.net Understanding these structure-odor relationships is crucial for the flavor and fragrance industry to design novel scent molecules with specific desired characteristics.

Table 2: Odor Profiles of this compound and Structural Variants

| Compound | Structural Class | Common Odor Descriptors |

| This compound | Alkene | Green, oily |

| cis-3-Nonen-1-ol | Alcohol | Fresh, green, melon, waxy |

| (E,Z)-2,6-Nonadienal | Aldehyde | Cucumber, melon, violet leaf |

| cis,cis-3,6-Nonadienal | Aldehyde | Watermelon |

| 1-Nonen-3-one | Ketone | Metallic, mushroom-like |

Exploration of this compound as a Stereodefined Building Block in Complex Organic Synthesis

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. In modern organic synthesis, particularly for pharmaceuticals, chemists require starting materials with well-defined stereochemistry. This compound, with its geometrically defined cis-double bond, serves as a valuable stereodefined building block for the construction of complex molecular architectures.

The cis configuration of the double bond provides a rigid starting point, allowing chemists to perform stereoselective reactions where the spatial arrangement of the reactants dictates the stereochemistry of the product. This control is essential for synthesizing target molecules with multiple stereocenters, a common feature in natural products and drug candidates.

Research in this area has demonstrated the use of nonene-based structures in the synthesis of complex bicyclic systems. For example, synthetic strategies have been developed for creating dioxabicyclo[3.3.1]nonene and bicyclo[4.3.0]nonene scaffolds. rsc.orgacs.orgtitech.ac.jpresearchgate.net These frameworks are core components of various biologically active compounds. By starting with a stereodefined alkene like this compound or a functionalized derivative, synthetic routes can be designed to be more efficient and produce the desired stereoisomer with high purity, avoiding the costly and difficult separation of unwanted isomers later in the synthesis. The ability to use this compound as a scaffold enables the divergent synthesis of various complex molecules, underscoring its importance in advanced organic chemistry.

Q & A

Q. Q. How can existing literature gaps guide hypothesis formulation for cis-3-Nonene’s environmental or biological interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。